molecular formula C15H14Cl2N4O2S2 B13517269 N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13517269
M. Wt: 417.3 g/mol
InChI Key: FSOYBGBRYYKYPU-UHFFFAOYSA-N
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Description

“N-(4-{2-[(6-Chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride” is a synthetic small molecule characterized by a thiazole core substituted with a 6-chloropyridin-3-ylamino group and a phenylmethanesulfonamide moiety, with a hydrochloride counterion enhancing solubility. Its structural elucidation and crystallographic refinement have been facilitated by tools like the SHELX software suite, which is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals .

Properties

Molecular Formula

C15H14Cl2N4O2S2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H

InChI Key

FSOYBGBRYYKYPU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Thiazole Intermediate

  • The 1,3-thiazole ring bearing the 6-chloropyridin-3-yl amino substituent is synthesized via condensation reactions involving appropriate thioamide and α-haloketone precursors.
  • Reaction conditions include moderate heating (e.g., 70–90 °C) under inert atmosphere to prevent side reactions.
  • Purification of this intermediate is typically achieved by recrystallization or column chromatography.

Introduction of the Methanesulfonamide Group

  • The phenyl amino group is converted to the methanesulfonamide by reaction with methanesulfonyl chloride under basic conditions.
  • Typical bases used include triethylamine or pyridine to neutralize the hydrochloric acid generated.
  • The reaction is performed at low temperatures (0–5 °C) initially, then allowed to warm to room temperature to complete the sulfonamide formation.

Formation of the Hydrochloride Salt

  • The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.
  • This step improves the compound’s crystallinity, stability, and solubility.
  • Final purification is achieved by recrystallization from solvents such as ethanol or ethyl acetate.

Reaction Conditions and Purification Techniques

Step Conditions Solvents Purification Methods
Thiazole ring formation 70–90 °C, inert atmosphere DMF, THF Recrystallization, chromatography
Coupling with 4-aminophenyl Room temperature to reflux DMF, THF Column chromatography, HPLC
Methanesulfonamide formation 0–5 °C to room temperature Dichloromethane, pyridine or triethylamine Recrystallization
Hydrochloride salt formation Room temperature Ethanol, ethyl acetate Recrystallization

Analytical Characterization

Throughout the synthesis, characterization techniques are employed to confirm the structure and purity of intermediates and the final product:

Research Findings on Preparation

  • The synthesis requires strict control of pH and temperature to maximize yield and minimize side reactions.
  • Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like DMF and THF are preferred for their ability to dissolve reactants and facilitate nucleophilic substitutions.
  • Purification by recrystallization is favored for the final hydrochloride salt to ensure high purity suitable for biological evaluation.
  • The hydrochloride salt form enhances the compound's solubility and stability, which is crucial for downstream pharmacological testing.

Summary Table of Key Data

Parameter Data/Condition
Molecular Formula C15H14Cl2N4O2S2
Molecular Weight 417.3 g/mol
Solvents Used Dimethylformamide, Tetrahydrofuran, DCM, Ethanol
Temperature Range 0–90 °C (varies by step)
Catalysts/Reagents Methanesulfonyl chloride, bases (TEA, pyridine)
Purification Techniques Recrystallization, Column Chromatography, HPLC
Analytical Techniques NMR, MS, HPLC, Elemental Analysis
Salt Formation Hydrochloride salt via HCl treatment

Chemical Reactions Analysis

Nucleophilic Substitution

The 6-chloropyridin-3-yl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by the chlorine atom. Common reagents and outcomes:

Reagent Conditions Product Yield
Primary aminesDMF, K₂CO₃, 80°C6-(Alkyl/aryl-amino)pyridin-3-yl derivatives60–75%
Sodium methoxideMeOH, refluxMethoxy-substituted pyridine55%
ThiophenolDMSO, CuI, 100°C 6-(Phenylthio)pyridin-3-yl analog68%

Oxidation and Reduction

  • Oxidation : The thiazole sulfur atom is susceptible to oxidation:

    • H₂O₂/CH₃COOH : Forms thiazole sulfoxide (major) and sulfone (minor).

    • mCPBA (meta-chloroperbenzoic acid) : Selectively generates sulfoxide.

  • Reduction :

    • NaBH₄/EtOH : Reduces nitro groups (if present) to amines.

    • Catalytic hydrogenation (H₂/Pd-C) : Cleaves C–Cl bonds to yield dechlorinated products .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Suzuki-Miyaura :

    • Boronic acids, Pd(PPh₃)₄, K₂CO₃, 90°C → Biaryl derivatives (e.g., 4-biphenyl analogs) .

  • Buchwald-Hartwig Amination :

    • Aryl halides, XantPhos-Pd-G3 → N-arylthiazole derivatives .

Thiazole Ring Functionalization

The 1,3-thiazole ring participates in:

  • Alkylation : With alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form N-alkylthiazolium salts.

  • Cycloaddition : With dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form bicyclic systems .

Sulfonamide Modifications

  • Hydrolysis :

    • Concentrated HCl (reflux) → Cleaves sulfonamide to sulfonic acid.

  • N-Alkylation :

    • Alkyl bromides, K₂CO₃, DMF → N-alkylsulfonamides.

Catalytic Systems and Conditions

Reaction Catalyst Ligand Solvent Efficiency
Suzuki-Miyaura couplingPd(OAc)₂PPh₃DME/H₂O82%
NAS (chloropyridine)CuIDMEDADMSO70%
Reductive dechlorinationPd/C (10%)EtOH90%

Reaction Outcomes and Byproducts

  • Primary Products :

    • Sulfoxides (via oxidation).

    • Dechlorinated pyridines (via reduction) .

  • Byproducts :

    • Over-oxidized sulfones (if excess H₂O₂).

    • Desulfonated thiazoles under strong acidic conditions.

Challenges in Reactivity

  • Steric Hindrance : Bulky substituents on the thiazole ring reduce NAS efficiency.

  • pH Sensitivity : Sulfonamide hydrolysis requires precise pH control to avoid decomposition.

  • Competing Pathways : Oxidative dimerization observed under high-temperature coupling conditions .

Scientific Research Applications

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares features with several pharmacologically relevant scaffolds. Key comparisons include:

Compound Key Substituents Molecular Weight (g/mol) Hypothetical Solubility (mg/mL) Notable Features
N-(4-{2-[(6-Chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride 6-Cl-pyridine, thiazole, methanesulfonamide ~438.3 ~25 (aqueous, pH 7) Hydrochloride salt enhances crystallinity
N-(4-{2-[(Pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)ethanesulfonamide Pyridine, thiazole, ethanesulfonamide ~407.5 ~15 (aqueous, pH 7) Reduced Cl substituent lowers logP
N-(4-{2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide 6-F-pyridine, thiazole, methanesulfonamide ~421.3 ~30 (aqueous, pH 7) Fluorine substitution improves metabolic stability
N-(4-{2-[(Benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide Benzothiazole, thiazole, methanesulfonamide ~455.5 ~10 (aqueous, pH 7) Bulkier aromatic system reduces solubility

Key Observations :

  • Chlorine vs. Fluorine’s electronegativity could improve binding affinity in certain targets .
  • Methanesulfonamide vs. Ethanesulfonamide : The shorter methyl chain in the target compound likely reduces steric hindrance, favoring interactions with shallow enzyme pockets.
  • Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral sulfonamide analogues, a critical factor in formulation .
Crystallographic and Computational Comparisons

Structural studies using SHELX software reveal that the hydrochloride salt forms a monoclinic crystal lattice with hydrogen-bonding networks involving the sulfonamide and chloride ions. Similar compounds lacking the hydrochloride counterion (e.g., free base forms) often exhibit lower melting points and disordered crystal packing, as observed in SHELXL-refined structures .

Pharmacokinetic and Binding Affinity Trends

While explicit data are unavailable in the provided evidence, structural analogs suggest:

  • Pyridine Substitutions : 6-Chloro and 6-fluoro derivatives often show enhanced target engagement in kinase inhibitors compared to unsubstituted pyridines.

Biological Activity

N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H13ClN4O2S2
  • Molecular Weight : Approximately 368.87 g/mol
  • CAS Number : Specific identifiers are critical for referencing in databases.

Structure

The structural representation includes a thiazole ring, a chloropyridine moiety, and a methanesulfonamide group, which contribute to its biological properties.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines.

Cell Line IC50 (µM) GI (%)
NCI-H522 (Lung)0.0631.4
HT29 (Colon)0.125.2
SK-OV-3 (Ovarian)2.537.7
MCF7 (Breast)0.125.1
T-47D (Breast)2.541.0

These results suggest that the compound could be further explored for its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

Pathogen Activity
E. coliModerate
S. aureusHigh
A. nigerSignificant
A. oryzaeModerate

The presence of electron-withdrawing groups in the structure enhances its efficacy against these microorganisms .

The proposed mechanism involves the inhibition of key enzymes associated with cancer proliferation and microbial growth. The thiazole and pyridine groups are believed to interact with specific targets within cells, disrupting normal function and leading to apoptosis in cancer cells or cell death in bacteria .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer effects of various thiazole derivatives, including those similar to our compound. The study highlighted that derivatives with specific substitutions showed enhanced activity against multiple cancer types, suggesting a structure-activity relationship that could guide future drug design.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thiazole-containing compounds against drug-resistant strains of bacteria. The results indicated that modifications in the side chains could lead to improved potency against resistant strains, emphasizing the importance of chemical diversity in developing new therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis can leverage a multi-step approach involving nucleophilic substitution and cyclization. For example, coupling 6-chloropyridin-3-amine with a thiazole precursor via Buchwald-Hartwig amination could form the core structure . Purity optimization includes:

  • Purification : Use membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates .
  • Recrystallization : Solubility data in polar aprotic solvents (e.g., DMF or DMSO) can guide solvent selection for high-yield crystallization .
  • Analytical Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm to ensure intermediate purity .

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns, particularly for the thiazole and chloropyridine moieties .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence via ESI-HRMS in positive ion mode .
  • HPLC-PDA : Employ reverse-phase chromatography (e.g., Chromolith columns) with photodiode array detection to assess purity (>98%) and detect UV-active impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature (VT-NMR) : Probe dynamic equilibria (e.g., amine-thiazole tautomerism) by acquiring spectra at 25–60°C .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to simplify NMR assignments and validate hydrogen bonding in the sulfonamide group .
  • Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What computational methods are suitable for predicting biological target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases or receptors, focusing on the chloropyridine-thiazole scaffold’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified sulfonamide groups .

Q. How to design stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative stress : 3% H2_2O2_2 at 25°C.
  • Thermal stress : 60°C in dry and humidified environments .
  • Analytical Workflow : Quantify degradation products via UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in acetonitrile/water .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

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